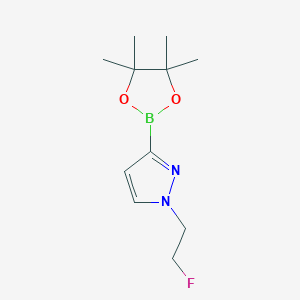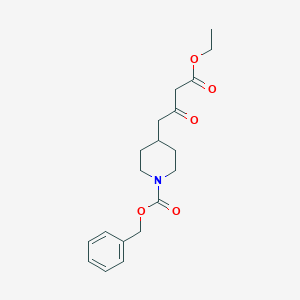
5-Azido-N-(2-methoxyethyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Azido-N-(2-methoxyethyl)pentanamide is a chemical compound with a unique structure that includes an azido group and a methoxyethyl group attached to a pentanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-N-(2-methoxyethyl)pentanamide typically involves the introduction of an azido group into a pre-existing pentanamide structure. One common method is the nucleophilic substitution reaction where a halogenated pentanamide reacts with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
5-Azido-N-(2-methoxyethyl)pentanamide can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products Formed
Reduction: Formation of 5-amino-N-(2-methoxyethyl)pentanamide.
Cycloaddition: Formation of triazole derivatives.
Aplicaciones Científicas De Investigación
5-Azido-N-(2-methoxyethyl)pentanamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules, particularly in the formation of triazoles through cycloaddition reactions.
Biology: Utilized in bioconjugation techniques, where it can be attached to biomolecules for labeling and tracking purposes.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Azido-N-(2-methoxyethyl)pentanamide depends on the specific application. In bioconjugation, the azido group reacts with alkyne-containing molecules to form stable triazole linkages. This reaction is highly specific and efficient, making it valuable for labeling and tracking biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Azido-N-(2-(2-methoxyethoxy)ethyl)pentanamide
- 5-Azido-N-(2-ethoxyethyl)pentanamide
Comparison
Compared to similar compounds, 5-Azido-N-(2-methoxyethyl)pentanamide offers unique properties due to the presence of the methoxyethyl group, which can influence its solubility and reactivity. This makes it particularly useful in applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C8H16N4O2 |
|---|---|
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
5-azido-N-(2-methoxyethyl)pentanamide |
InChI |
InChI=1S/C8H16N4O2/c1-14-7-6-10-8(13)4-2-3-5-11-12-9/h2-7H2,1H3,(H,10,13) |
Clave InChI |
WUTPIZSOARABLB-UHFFFAOYSA-N |
SMILES canónico |
COCCNC(=O)CCCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(5-Chloro-2-methoxyphenyl)-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B13716287.png)










![(+/-)-(E)-Methyl-2-[(E)-hydroxyimino]-5-nitro-6-methoxy-3-hexeneamide](/img/structure/B13716371.png)
